molecular formula C15H16O4S B1609028 2-Phenoxyethyl 4-methylbenzenesulfonate CAS No. 43224-81-3

2-Phenoxyethyl 4-methylbenzenesulfonate

Cat. No. B1609028
CAS RN: 43224-81-3
M. Wt: 292.4 g/mol
InChI Key: MSIGTXLXMVOOQD-UHFFFAOYSA-N
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Description



  • 2-Phenoxyethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C15H16O4S .

  • It is also known as 2-phenoxyethyl p-toluenesulfonate .

  • The compound is a colorless, clear, oily liquid with a faint aromatic odor at room temperature.

  • It is used as a preservative in cosmetics and pharmaceuticals.





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of 2-phenoxyethanol with p-toluenesulfonyl chloride in the presence of a base.

    • The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired sulfonate.





  • Molecular Structure Analysis



    • The molecular structure consists of a benzenesulfonate group attached to a 2-phenoxyethyl moiety.

    • The compound is characterized by its aryl-sulfonate functional group.





  • Chemical Reactions Analysis



    • 2-Phenoxyethyl 4-methylbenzenesulfonate can undergo nucleophilic substitution reactions with various nucleophiles.

    • These reactions are important for the synthesis of other compounds or for functionalization.





  • Physical And Chemical Properties Analysis



    • Molecular Weight : 292.35 g/mol

    • Boiling Point : Not specified

    • Melting Point : Not specified

    • Flash Point : Not specified




  • Scientific Research Applications

    Phenols and Parabens in Consumer Products and Health Implications

    Phenols and parabens are used in a wide array of consumer products, leading to ubiquitous human exposure. Research has suggested potential adverse health outcomes associated with these compounds, including oxidative stress and inflammation, which may influence birth outcomes and other health effects (Watkins et al., 2015). This context is essential for understanding the broader implications of chemical compounds like "2-Phenoxyethyl 4-methylbenzenesulfonate" in scientific research, emphasizing the need for studies on exposure effects and mechanisms.

    Exposure Through Personal Care ProductsThe associations between the use of personal care products and urinary concentrations of biomarkers for phenols and phthalates highlight the direct link between consumer product use and human exposure to these chemicals. Studies in Californian adults and their children have shown that certain personal care product uses are significant sources of exposure to parabens and diethyl phthalate (Philippat et al., 2015). Understanding these exposure pathways is crucial for developing safer consumer products and for research into alternatives like "2-Phenoxyethyl 4-methylbenzenesulfonate."

    Indoor Exposure and Health Risks

    The presence of parabens and phenolic compounds in indoor dust from various countries, including the US and East Asian countries, underscores the pervasive nature of these chemicals in the environment. The study by Wang et al. (2012) reveals the global challenge of managing environmental exposure to potentially harmful chemicals, emphasizing the importance of research into safer alternatives and exposure mitigation strategies (Wang et al., 2012).

    Safety And Hazards



    • The compound is considered safe for use in cosmetics at a maximum concentration of 1.0% .

    • It is essential to handle it with proper precautions and follow safety guidelines.




  • Future Directions



    • Further research could explore its applications in other fields, such as materials science or pharmaceuticals.

    • Investigate potential modifications to enhance its properties or develop derivatives.




    Remember that this analysis is based on available information, and further studies may provide additional insights. If you have any specific questions or need more details, feel free to ask! 😊


    properties

    IUPAC Name

    2-phenoxyethyl 4-methylbenzenesulfonate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H16O4S/c1-13-7-9-15(10-8-13)20(16,17)19-12-11-18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MSIGTXLXMVOOQD-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H16O4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20400265
    Record name 2-phenoxyethyl 4-methylbenzenesulfonate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20400265
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    292.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Phenoxyethyl 4-methylbenzenesulfonate

    CAS RN

    43224-81-3
    Record name 2-phenoxyethyl 4-methylbenzenesulfonate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20400265
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    1
    Citations
    ES Patiño Alonzo - 2020 - repositorio.yachaytech.edu.ec
    … column chromatography (70-230 mesh) with gradient increasing the polarity from only n-hexane up to 80:20 n-hexane/ethyl acetate to afford 2-phenoxyethyl 4-methylbenzenesulfonate …
    Number of citations: 0 repositorio.yachaytech.edu.ec

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